molecular formula C20H23N5O4S B2873287 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251630-46-2

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2873287
CAS No.: 1251630-46-2
M. Wt: 429.5
InChI Key: GISQIJOCIUDDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that features a benzothiadiazine core, which is often associated with various pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the attachment of the piperidine moiety. Typical reaction conditions might include:

    Cyclization reactions: to form the oxadiazole ring.

    Alkylation reactions: to introduce the cyclopropyl group.

    Amidation reactions: to attach the piperidine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially affecting the piperidine or benzothiadiazine moieties.

    Reduction: Possibly targeting the oxadiazole ring.

    Substitution: Likely involving the cyclopropyl or piperidine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study specific biochemical pathways or as a potential lead compound in drug discovery.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Known for their diverse biological activities.

    Benzothiadiazine derivatives: Often used in medicinal chemistry for their pharmacological properties.

    Piperidine-containing compounds: Common in drug design due to their favorable pharmacokinetic properties.

Uniqueness

The uniqueness of 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-13-8-10-24(11-9-13)20(26)19-22-25(12-17-21-18(23-29-17)14-6-7-14)15-4-2-3-5-16(15)30(19,27)28/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISQIJOCIUDDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.